molecular formula C11H8N2O4 B3178716 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- CAS No. 72899-92-4

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-

Cat. No.: B3178716
CAS No.: 72899-92-4
M. Wt: 232.19 g/mol
InChI Key: PAUMWDAXVWCUOZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- (CAS 1271-48-3) is a pyrazole derivative featuring a carboxylic acid group at the 3-position of the pyrazole ring and a 4-carboxyphenyl substituent at the 1-position .

Properties

IUPAC Name

1-(4-carboxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUMWDAXVWCUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234751
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72899-92-4
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72899-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases . Another method involves the use of multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Variations and Key Structural Differences

The table below highlights structural differences between the target compound and related pyrazole-carboxylic acid derivatives:

Compound Name Substituents (Positions) CAS Number Key Functional Groups Biological/Functional Relevance Reference
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- 1-(4-carboxyphenyl), 3-COOH 1271-48-3 Dual carboxylic acids MOF synthesis, coordination chemistry
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) 1-benzoyl, 3-phenyl, 4-CHO - Aldehyde, benzoyl Antioxidant, anti-inflammatory activity
1-(4-Nitrobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (4d) 1-(4-nitrobenzoyl), 3-phenyl, 4-CHO - Nitro, aldehyde Enhanced anti-inflammatory activity
3-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 3-(4-ClPh), 1-CF3CH2 - Chlorophenyl, trifluoroethyl Agrochemical intermediates
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-MePh), 4-SO2Ph, 3-COOEt - Sulfonyl, ester Crystallography studies
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid 1-(4-FPh), fused cycloheptane 923846-56-4 Fluorophenyl, fused ring Structural diversity in drug design

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 4d, sulfonyl in ) are linked to enhanced biological activity (e.g., anti-inflammatory effects) .
  • Dual carboxylic acids in the target compound enable applications in materials science (MOFs) but may reduce cell permeability compared to esters or amides .
  • Halogenated derivatives (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) are common in agrochemicals and pharmaceuticals due to improved metabolic stability.

Physicochemical Properties

  • IR/NMR Signatures :

    • The target compound exhibits dual C=O stretches (~1700 cm⁻¹ for COOH) and broad O-H stretches (2500–3300 cm⁻¹), distinct from esters (C=O ~1730 cm⁻¹) or aldehydes (C-H stretch ~2800 cm⁻¹) .
    • 1H NMR : The 4-carboxyphenyl group shows aromatic protons as a multiplet (δ 7.5–8.5 ppm), while pyrazole protons resonate near δ 6.5–8.0 ppm .
  • Solubility : The dual COOH groups enhance water solubility compared to lipophilic derivatives like ethyl esters or trifluoroethyl-substituted compounds .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and carboxylic acid functionalities, which contribute to its biological activity. Its molecular formula is C10H8N2O4.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that phenyl-substituted pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The incorporation of functional groups like fluorine on the phenyl ring has been shown to enhance antimicrobial potency.

CompoundActivityReference
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-Antimicrobial against S. aureus
4-Substituted pyrazolesAntimicrobial against various strains

Anti-inflammatory Activity

Several studies have reported anti-inflammatory effects associated with pyrazole derivatives. For example, compounds synthesized from pyrazole structures exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity was comparable to standard drugs like diclofenac sodium.

CompoundInhibition (%)Reference
Pyrazole derivative 4g61% TNF-α
Pyrazole derivative 4i76% IL-6

Anticancer Potential

Emerging evidence suggests that 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- may possess anticancer properties. Studies indicate that certain structural modifications can enhance its efficacy against cancer cell lines . The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. For instance, it has been suggested that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Molecular Interactions

The presence of carboxylic acid groups enhances the compound's ability to form hydrogen bonds with biological macromolecules, facilitating better interaction with target proteins and potentially leading to increased bioactivity .

Synthesis and Evaluation

A series of studies have focused on synthesizing new pyrazole derivatives to evaluate their biological activities. For example, a recent study synthesized several novel hydrazone derivatives from pyrazole precursors and tested their antimicrobial properties against multiple bacterial strains . The results demonstrated that certain derivatives exhibited potent activity, highlighting the importance of structural modifications in enhancing biological effects.

Comparative Studies

Comparative studies between different pyrazole derivatives have illustrated variations in biological activities based on structural differences. For instance, compounds with additional substituents on the phenyl ring showed improved antimicrobial and anti-inflammatory activities compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-, and how can reaction conditions be optimized for yield?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or aldehydes. For carboxylated derivatives, post-functionalization via Suzuki-Miyaura coupling or Ullmann reactions may introduce aromatic groups . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole derivatives?

  • Methodology :

  • NMR : Use ¹H-¹H COSY to confirm pyrazole ring substitution patterns. The deshielded carboxylic proton (~12–14 ppm) and aromatic protons (6.5–8.5 ppm) differentiate substituents .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) validate functional groups .
  • HRMS : Exact mass analysis (e.g., ESI+ at m/z 269.06 [M+H]⁺) confirms molecular formula .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018 for refinement) is standard. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature data collection (100 K), and resolution to 0.8 Å. Hydrogen bonding between carboxylic groups often stabilizes the lattice, forming 2D networks .

Advanced Research Questions

Q. How does 1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylic acid function in lanthanide-based metal-organic frameworks (MOFs) for environmental sensing?

  • Methodology : The compound acts as a ditopic linker in [Eu₂(L)₃(H₂O)₅]ₙ MOFs, where carboxylate groups coordinate to Eu³⁺ ions. Defect engineering (e.g., missing linker defects) enhances luminescence quenching efficiency for nitrobenzene detection (LOD: 114 ppb). Time-resolved fluorescence spectroscopy (TRFS) monitors energy transfer mechanisms between Eu³⁺ and analytes .

Q. What experimental approaches address contradictory data in pyrazole derivative tautomerism studies?

  • Methodology : Tautomeric equilibria (e.g., 1H vs. 2H-pyrazole forms) are resolved via:

  • VT-NMR : Variable-temperature ¹³C NMR (e.g., 25°C to −40°C) to freeze dynamic processes.
  • DFT Calculations : B3LYP/6-31G(d) simulations predict dominant tautomers based on Gibbs free energy .
  • XPS : Nitrogen 1s binding energies distinguish protonation states .

Q. How can mechanistic studies elucidate the catalytic role of pyrazole-carboxylic acids in asymmetric synthesis?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps.
  • In situ FTIR : Track intermediates during catalysis (e.g., enolization steps).
  • Chiral HPLC : Enantiomeric excess (ee) analysis using Chiralpak IA columns (hexane/IPA eluent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-
Reactant of Route 2
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1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-

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